4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide is a complex organic compound with the molecular formula C25H17FN2O3S2 and a molecular weight of 476.552 g/mol This compound is notable for its unique structure, which includes a quinoline moiety, a naphthalene ring, and a sulfonamide group
Preparation Methods
The synthesis of 4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide involves multiple steps, typically starting with the preparation of the quinoline and naphthalene intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonamide group can interfere with the synthesis of folic acid in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide can be compared with other similar compounds, such as:
- 4-fluoro-N-(4-(4-fluorobenzylsulfanyl)phenyl)benzenesulfonamide
- 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
- 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
- 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of a quinoline moiety, a naphthalene ring, and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H17FN2O3S2 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-fluoro-N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H17FN2O3S2/c26-17-10-12-18(13-11-17)33(30,31)28-21-15-23(25(29)20-8-2-1-7-19(20)21)32-22-9-3-5-16-6-4-14-27-24(16)22/h1-15,28-29H |
InChI Key |
HLVJWPTZQDKJQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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